![molecular formula C11H17N5O B14688458 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide CAS No. 34153-48-5](/img/structure/B14688458.png)
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide is an organic compound that features a diazenyl group attached to a phenyl ring, which is further connected to a propanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with a suitable hydrazide derivative. The reaction conditions often require maintaining a low temperature to stabilize the diazonium intermediate and ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where precise control of temperature and pH is crucial. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis process, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide involves its interaction with molecular targets through its diazenyl group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, thereby exerting its effects. The compound may also interfere with specific biochemical pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminobenzenediazonium chloride: A precursor in the synthesis of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide.
Azo compounds: Structurally related compounds with similar diazenyl groups.
Hydrazides: Compounds containing the hydrazide functional group.
Uniqueness
This compound is unique due to its combination of a diazenyl group and a propanehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34153-48-5 |
|---|---|
Molecular Formula |
C11H17N5O |
Molecular Weight |
235.29 g/mol |
IUPAC Name |
3-[4-(dimethylaminodiazenyl)phenyl]propanehydrazide |
InChI |
InChI=1S/C11H17N5O/c1-16(2)15-14-10-6-3-9(4-7-10)5-8-11(17)13-12/h3-4,6-7H,5,8,12H2,1-2H3,(H,13,17) |
InChI Key |
AKLKEGQXAAMJQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)

![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
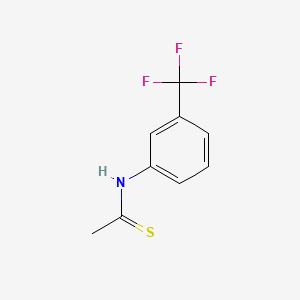
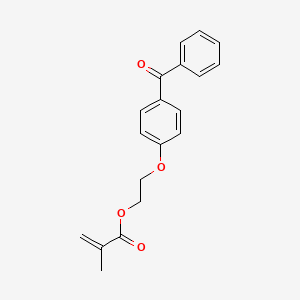
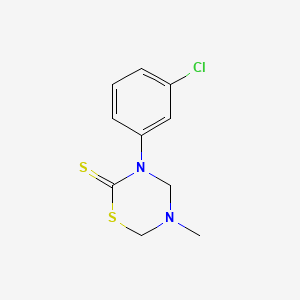

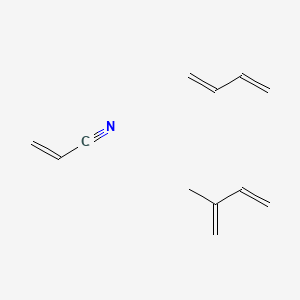
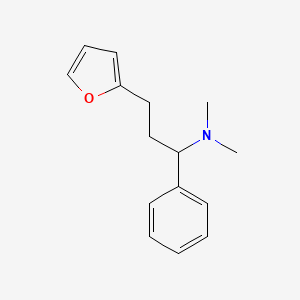
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)


![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)

